5-nitro-9,10,11,12-tetrahydrobenzo[e]pyrene
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Overview
Description
5-nitro-9,10,11,12-tetrahydrobenzo[e]pyrene is a polycyclic aromatic hydrocarbon (PAH) derivative It is a nitro-substituted compound with the molecular formula C20H15NO2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-9,10,11,12-tetrahydrobenzo[e]pyrene typically involves the nitration of Benzo(e)pyrene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory nitration process, ensuring proper handling and disposal of hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
5-nitro-9,10,11,12-tetrahydrobenzo[e]pyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Oxygenated derivatives such as quinones.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted benzo(e)pyrene derivatives depending on the reagents used.
Scientific Research Applications
5-nitro-9,10,11,12-tetrahydrobenzo[e]pyrene has several scientific research applications:
Environmental Science: Studying its behavior and transformation in the environment, particularly its role as a pollutant.
Toxicology: Investigating its toxic effects and mechanisms of action in biological systems.
Chemistry: Exploring its reactivity and potential as a precursor for synthesizing other complex molecules.
Medicine: Researching its potential effects on human health and its role in carcinogenesis.
Mechanism of Action
The mechanism of action of 5-nitro-9,10,11,12-tetrahydrobenzo[e]pyrene involves its interaction with cellular components. It can form reactive intermediates that bind to DNA, leading to mutations and potentially carcinogenic effects. The nitro group can be metabolized to form reactive nitrogen species, which further contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: Another PAH with known carcinogenic properties.
Benzo(b)fluoranthene: A PAH with similar environmental and toxicological significance.
Dibenzo(a,h)anthracene: A PAH with a similar structure and biological activity.
Uniqueness
5-nitro-9,10,11,12-tetrahydrobenzo[e]pyrene is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This modification can influence its reactivity, environmental behavior, and toxicological profile, making it a compound of particular interest in research.
Properties
CAS No. |
134998-79-1 |
---|---|
Molecular Formula |
C20H15NO2 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
5-nitro-9,10,11,12-tetrahydrobenzo[e]pyrene |
InChI |
InChI=1S/C20H15NO2/c22-21(23)18-11-12-5-3-8-15-13-6-1-2-7-14(13)16-9-4-10-17(18)20(16)19(12)15/h3-5,8-11H,1-2,6-7H2 |
InChI Key |
IPLPTZVDWUUJQN-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=CC=CC4=CC(=C5C=CC=C2C5=C43)[N+](=O)[O-] |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC4=CC(=C5C=CC=C2C5=C43)[N+](=O)[O-] |
Key on ui other cas no. |
134998-79-1 |
Synonyms |
4-NITRO-9,10,11,12-TETRAHYDRO-BENZO(E)PYRENE |
Origin of Product |
United States |
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